molecular formula C18H20N8O3S B4766791 ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate

ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate

Cat. No. B4766791
M. Wt: 428.5 g/mol
InChI Key: FMFGOZRWHQCMTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves interactions between different chemical entities under specified conditions. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to produce various compounds, including ethyl iminothiazolopyridine-4-carboxylate, through reactions in ethanol/TEA solution at room temperature. This synthesis pathway is crucial for developing novel derivatives with potential applications in medicinal chemistry and material science (Mohamed, 2021).

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed using spectral and elemental analysis. For example, the structure of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives was confirmed, showcasing the importance of such analyses in verifying the formation of target compounds and understanding their structural features (Mohamed, 2021).

Chemical Reactions and Properties

Chemical reactions, including interactions with electrophilic reagents and various synthesis reactions, play a vital role in producing new derivatives with unique properties. For instance, the reaction of amino-imino derivatives to synthesize new triazolo[1,5-c]pyrimidine derivatives highlights the compound's reactivity and potential for generating new molecules with desired properties (Mohamed, 2021).

properties

IUPAC Name

ethyl 4-amino-2-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methylsulfanyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O3S/c1-3-29-15(27)12-8-21-18(25-14(12)19)30-9-13-23-16(20)26-17(24-13)22-10-4-6-11(28-2)7-5-10/h4-8H,3,9H2,1-2H3,(H2,19,21,25)(H3,20,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFGOZRWHQCMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate

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